Structural Divergence: Distinct Chemical Scaffold Versus Peptidic and Small-Molecule Comparators
GLP-1R agonist 12 is a benzimidazole-based small molecule (MW = 592.69 g/mol, C34H36N6O4) derived from patent WO2022111624 [1]. In contrast, GEP12 is a peptidic tri-receptor agonist with substantially higher molecular weight (5207.77 g/mol, C236H358N66O68) that targets GLP-1R, Y1-R, and Y2-R . Small-molecule orthosteric GLP-1R agonists such as danuglipron (PF-06882961) and naperiglipron (LY3549492) belong to distinct chemical series with different physicochemical and ADME profiles . The non-peptidic nature of GLP-1R agonist 12 confers fundamentally different solubility, membrane permeability, and formulation requirements compared to peptidic agonists.
| Evidence Dimension | Molecular weight and chemical class |
|---|---|
| Target Compound Data | MW = 592.69 g/mol; small-molecule benzimidazole derivative (C34H36N6O4) |
| Comparator Or Baseline | GEP12: MW = 5207.77 g/mol, peptidic tri-receptor agonist; Naperiglipron: MW = 580.58 g/mol, non-benzimidazole small molecule |
| Quantified Difference | Target compound is a small molecule with MW approximately 9-fold lower than GEP12; structurally distinct from naperiglipron chemical series |
| Conditions | Structural characterization from supplier datasheets and patent disclosures |
Why This Matters
Molecular weight and chemical class dictate membrane permeability, oral bioavailability potential, and formulation strategy, directly impacting experimental design and assay compatibility.
- [1] Wu JJ, et al. Benzimidazole derivatives as GLP-1R agonists. WO2022111624 A1, 2022-06-02. View Source
